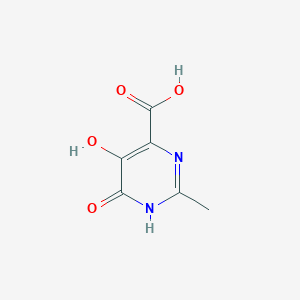
6-Chloro-3-iodo-2-methylpyridine
Übersicht
Beschreibung
6-Chloro-3-iodo-2-methylpyridine is a halogenated heterocycle . It has the empirical formula C6H5ClIN and a molecular weight of 253.47 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-iodo-2-methylpyridine can be represented by the SMILES stringCc1ccc(Cl)nc1I . The InChI representation is 1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.47 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 99.1 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
1. Role in Suzuki Coupling Reactions
6-Chloro-3-iodo-2-methylpyridine has applications in Suzuki coupling reactions. For example, the study by Manojkumar et al. (2013) demonstrates the utility of this compound in C-C coupling reactions. This is significant in organic chemistry for creating new compounds with varied applications.
2. Halogen/Halogen Displacement in Pyridines
This compound is involved in halogen/halogen displacement reactions in pyridines. Schlosser and Cottet (2002) explored the conversion of various chloropyridines to their iodo equivalents, highlighting the versatility of such compounds in chemical transformations.
3. Vibrational and Conformational Studies
The vibrational and conformational properties of compounds like 6-Chloro-3-iodo-2-methylpyridine are crucial for understanding their behavior in various reactions. Arjunan et al. (2012) conducted in-depth spectroscopic analyses to provide insights into their structural dynamics.
4. Synthesis of Complex Molecules
This compound plays a role in the synthesis of complex molecules. For instance, Barnes et al. (1982) detailed a method to prepare 6-Chloro-2-chloromethylpyridine from 6-Chloro-3-iodo-2-methylpyridine, showing its application in producing intermediates for further chemical synthesis.
5. Use in Nickel(II) Carboxylate Chemistry
The compound finds applications in the field of coordination chemistry as well. Escuer et al. (2011) explored its use in nickel(II) carboxylate chemistry, demonstrating its relevance in the synthesis of metal complexes.
6. Role in Separation and Purification Techniques
In studies like that of Li (2005), the compound is used in separation and purification processes, indicating its importance in the refinement of chemical products.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYZDTDTYCKNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654778 | |
| Record name | 6-Chloro-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-2-methylpyridine | |
CAS RN |
249291-79-0 | |
| Record name | 6-Chloro-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
amine](/img/structure/B1462106.png)







![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)



